Fmoc-L-2,4-Dinitrophenylalanine

Description

BenchChem offers high-quality Fmoc-L-2,4-Dinitrophenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-L-2,4-Dinitrophenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(2,4-dinitrophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O8/c28-23(29)21(11-14-9-10-15(26(31)32)12-22(14)27(33)34)25-24(30)35-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20-21H,11,13H2,(H,25,30)(H,28,29)/t21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSAAJIMRIRWEU-NRFANRHFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-L-2,4-Dinitrophenylalanine chemical structure and properties

An In-Depth Technical Guide to Fmoc-L-2,4-Dinitrophenylalanine for Advanced Research Applications

Introduction: A Versatile Tool for Peptide Chemistry and Beyond

In the landscape of peptide synthesis and drug development, the strategic modification of amino acids is paramount to unlocking novel functionalities. Fmoc-L-2,4-Dinitrophenylalanine, a derivative of phenylalanine, stands out as a critical building block for researchers. This guide provides an in-depth technical overview of its core properties, mechanistic functions, and field-proven applications.

This molecule uniquely combines two essential chemical moieties: the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the 2,4-dinitrophenyl (DNP) group. The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the sequential and controlled addition of amino acids to a growing peptide chain under mild, base-labile conditions[1][][3]. Concurrently, the DNP group, attached to the phenyl ring's side chain, serves as a powerful chromophore, a hapten for immunological studies, and an efficient fluorescence quencher[4][5][6]. This dual functionality makes Fmoc-L-2,4-Dinitrophenylalanine an indispensable tool for creating targeted therapeutics, studying protein interactions, and developing novel peptide-based assays[7].

This document will delve into the molecular architecture of this compound, provide a detailed, validated protocol for its incorporation into peptides via SPPS, and explore the mechanistic principles that drive its utility in advanced scientific applications.

Section 1: Molecular Profile and Physicochemical Properties

A thorough understanding of a reagent's chemical and physical properties is the foundation of its successful application. Fmoc-L-2,4-Dinitrophenylalanine is a yellowish powder whose structure is precisely engineered for utility in Fmoc-based SPPS.

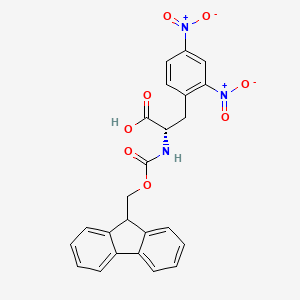

Chemical Structure

The molecule's structure consists of an L-phenylalanine core. The alpha-amino group is protected by the base-labile Fmoc group, while the phenyl side chain is substituted with two nitro groups at the 2 and 4 positions.

Caption: Chemical structure of Fmoc-L-2,4-Dinitrophenylalanine.

Physicochemical Data

Quantitative data is crucial for experimental design, including calculating molar equivalents and ensuring solubility. The key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1175832-19-5 | [8] |

| Molecular Formula | C₂₄H₁₉N₃O₈ | [7][9] |

| Molecular Weight | 477.42 g/mol | [7][9] |

| Appearance | Yellowish powder | [7] |

| Melting Point | 175 - 181 °C | [7] |

| Purity (HPLC) | ≥99% | [7] |

| Storage Conditions | Store at 0 - 8 °C, desiccated | [7][8] |

Section 2: The Role of the Dinitrophenyl (DNP) Group - A Mechanistic Insight

The utility of Fmoc-L-2,4-Dinitrophenylalanine extends beyond its function as a mere building block. The DNP moiety is a versatile functional group with well-characterized properties as a fluorescence quencher. Its absorption spectrum significantly overlaps with the emission spectra of common fluorophores like tryptophan and coumarin derivatives[4][5].

This property is harnessed in the design of fluorogenic substrates for enzyme activity assays, particularly for proteases[6]. In a typical assay, a peptide sequence is synthesized with a fluorophore on one side of the cleavage site and a DNP-containing residue (such as 2,4-dinitrophenylalanine) on the other. In the intact peptide, the DNP group quenches the fluorophore's emission through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide bond between them, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence intensity[6]. This provides a direct and continuous measure of enzyme activity.

Section 3: Application in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is the dominant methodology for modern peptide synthesis due to its use of mild, base-labile deprotection conditions, which preserves the integrity of sensitive peptide sequences[][10]. Fmoc-L-2,4-Dinitrophenylalanine is fully compatible with this strategy.

Workflow Overview

The incorporation of this modified amino acid follows the standard SPPS cycle of deprotection, activation, and coupling.

Caption: Standard Fmoc-SPPS workflow for incorporating a new amino acid.

Detailed, Self-Validating Protocol for Incorporation

This protocol outlines the manual coupling of Fmoc-L-2,4-Dinitrophenylalanine onto a resin-bound peptide with a free N-terminal amine. It is designed for a 0.1 mmol synthesis scale.

Materials:

-

Resin-bound peptide (0.1 mmol scale) with a free N-terminal amine

-

Fmoc-L-2,4-Dinitrophenylalanine (4 equiv., 0.4 mmol, 190.97 mg)

-

HATU (3.9 equiv., 0.39 mmol, 148.28 mg)

-

N,N-Diisopropylethylamine (DIPEA) (8 equiv., 0.8 mmol, 139 µL)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Kaiser Test (Ninhydrin) reagents

Methodology:

-

Resin Preparation & Deprotection (If Necessary):

-

Action: If the N-terminus of the resin-bound peptide is still Fmoc-protected, it must be deprotected first. Swell the resin in DMF for 30 minutes. Drain the DMF and add 5 mL of 20% piperidine in DMF. Agitate for 3 minutes. Drain. Add another 5 mL of 20% piperidine solution and agitate for 10-15 minutes[1][11].

-

Causality: The first short treatment removes the bulk of the Fmoc groups. The second, longer treatment ensures the reaction goes to completion. Piperidine, a secondary amine, cleaves the Fmoc group via a β-elimination mechanism[12].

-

Validation: After deprotection, wash the resin thoroughly with DMF (5 x 5 mL). Perform a Kaiser test on a small sample of beads. A deep blue color confirms the presence of free primary amines, indicating successful deprotection and readiness for coupling[1].

-

-

Amino Acid Activation:

-

Action: In a separate glass vial, dissolve Fmoc-L-2,4-Dinitrophenylalanine (190.97 mg) and HATU (148.28 mg) in 2 mL of DMF. Add DIPEA (139 µL) to the solution. Allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.

-

Causality: HATU is a highly efficient aminium-based coupling reagent that rapidly converts the carboxylic acid of the amino acid into a more reactive acyluronium intermediate. DIPEA acts as a non-nucleophilic base to activate the carboxyl group and maintain a basic pH required for the reaction, without prematurely cleaving the Fmoc group[12]. Pre-activation ensures the amino acid is ready to react immediately upon addition to the resin, maximizing coupling efficiency.

-

-

Coupling Reaction:

-

Action: Drain the DMF from the washed resin. Add the activated amino acid solution to the reaction vessel. Agitate the mixture at room temperature for 1-2 hours.

-

Causality: The activated carboxyl group of Fmoc-L-2,4-Dinitrophenylalanine reacts with the free N-terminal amine on the resin-bound peptide to form a stable amide (peptide) bond. The use of a 4-fold excess of the amino acid and coupling reagents drives the reaction to completion, which is a core principle of solid-phase synthesis[13].

-

-

Monitoring and Validation:

-

Action: After the coupling period, take a small sample of resin beads, wash them thoroughly with DMF and then Dichloromethane (DCM), and dry them. Perform a Kaiser test.

-

Validation: A negative Kaiser test (colorless or faint yellow beads) indicates that all free amines have reacted, and the coupling is complete. If the test is positive (blue beads), the coupling reaction was incomplete. In this case, drain the vessel and repeat the coupling step with a freshly prepared activated amino acid solution ("double coupling").

-

-

Washing and Preparation for Next Cycle:

-

Action: Once coupling is complete and validated, drain the reaction solution. Wash the resin extensively with DMF (5 x 5 mL) to remove all excess reagents and byproducts.

-

Causality: Thorough washing is critical to prevent unwanted side reactions in subsequent synthesis cycles and to ensure the final purity of the peptide[1]. The resin is now ready for the deprotection of the newly added Fmoc-L-2,4-Dinitrophenylalanine to continue the peptide chain elongation.

-

Section 4: Safety and Handling

As a standard laboratory practice, all chemicals should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[14].

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Use in a well-ventilated area or a fume hood[14][15].

-

Storage: Store the compound in a tightly sealed container in a cool, dry place at the recommended temperature of 0-8°C to maintain its stability and purity[7].

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

References

-

Radboud Repository. (2006, September 4). Solid-phase synthesis of C-terminally modified peptides. Retrieved from [Link]

-

Green, N. M. (1964). Avidin. 5. Quenching of fluorescence by dinitrophenyl groups. Biochemical Journal, 90(3), 564–568. Retrieved from [Link]

-

Gîrţu, M. A., et al. (2011). Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity. International Journal of Molecular Sciences, 12(9), 5555-5570. Retrieved from [Link]

-

Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Retrieved from [Link]

-

Nowick Laboratory, UC Irvine. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

Rusu, E., Airinei, A., & Tigoianu, R. I. (2011). Quenching of tryptophan and 4,4'-diaminostilbene fluorescence by dinitrophenyl ethers: Use of 1-allyloxy-2,4-dinitrobenzene, as a quencher. Romanian Biotechnological Letters, 16(1), 130-136. Retrieved from [Link]

-

AAPPTec, LLC. (2021, September 16). Safety Data Sheet. Retrieved from [Link]

-

AnaSpec, Inc. (2021, February 23). Safety Data Sheet (SDS) - Fmoc-(N-β-(2,4-dinitrophenyl))-L-α,β-diaminopropionic acid. Retrieved from [Link]

-

PubMed. (1964). Avidin. 5. Quenching of fluorescence by dinitrophenyl groups. Retrieved from [Link]

-

AAPPTec, LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

AAPPTec, LLC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

Sources

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. chempep.com [chempep.com]

- 4. scispace.com [scispace.com]

- 5. Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chemimpex.com [chemimpex.com]

- 8. mybiosource.com [mybiosource.com]

- 9. 1217733-50-0|Fmoc-D-2,4-dinitrophenylalanine|BLD Pharm [bldpharm.com]

- 10. biovera.com.au [biovera.com.au]

- 11. chem.uci.edu [chem.uci.edu]

- 12. chempep.com [chempep.com]

- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 14. peptide.com [peptide.com]

- 15. peptide.com [peptide.com]

CAS 1175832-19-5 Fmoc-L-2,4-dinitrophenylalanine specifications

An In-Depth Technical Guide to Fmoc-L-2,4-dinitrophenylalanine (CAS 1175832-19-5) for Advanced Research Applications

Authored by: A Senior Application Scientist

Abstract

Fmoc-L-2,4-dinitrophenylalanine is a specialized, non-canonical amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS) and the development of novel bioconjugates. The incorporation of the 2,4-dinitrophenyl (DNP) moiety onto the phenylalanine side chain introduces unique chemical handles and spectroscopic properties, enabling advanced applications in drug discovery, immunology, and protein engineering. This guide provides a comprehensive overview of the core specifications, quality control methodologies, and strategic applications of Fmoc-L-2,4-dinitrophenylalanine, designed for researchers, chemists, and drug development professionals. We will delve into the causality behind quality control parameters and provide field-proven protocols to ensure the successful integration of this versatile reagent into your research workflows.

Foundational Chemistry and Core Compound Profile

A robust understanding of the final Fmoc-protected derivative begins with its core structure: L-2,4-dinitrophenylalanine. The properties of this foundational molecule are integral to the behavior of its Fmoc-protected counterpart.

The DNP group is a well-established hapten, a small molecule that can elicit an immune response when attached to a larger carrier protein, making it invaluable for antibody production and immunoassays[1]. Furthermore, the electron-withdrawing nature of the two nitro groups on the aromatic ring alters the electronic properties of the side chain, which can be exploited in studies of protein structure and enzyme kinetics[1].

Table 1: Core Compound Specifications - L-2,4-Dinitrophenylalanine

| Parameter | Specification | Source(s) |

| CAS Number | 49607-21-8 | [1][] |

| Molecular Formula | C₉H₉N₃O₆ | [1][] |

| Molecular Weight | 255.18 g/mol | [1][] |

| Appearance | Yellowish to brown powder | [1][] |

| Purity | ≥ 99% (HPLC) | [1] |

| Melting Point | > 300 °C | [1][] |

| Optical Rotation | [α]D²⁵ = +38 ± 1º (c=1 in 1N HCl) | [1] |

| Storage | Store at 2-8 °C | [1][] |

Fmoc-L-2,4-dinitrophenylalanine: Critical Quality Specifications

The attachment of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group to the α-amino terminus is the crucial modification that enables this amino acid's utility in modern peptide synthesis[]. The quality of the Fmoc-protected raw material directly and significantly impacts the yield and purity of the final synthetic peptide[4]. While a specific certificate of analysis for the L-isomer (CAS 1175832-19-5) is not publicly available, we can establish a set of stringent, field-proven specifications based on high-quality Fmoc-amino acids and the detailed data available for its D-enantiomer, Fmoc-D-2,4-dinitrophenylalanine (CAS 1217733-50-0)[5].

Table 2: Recommended Specifications for Fmoc-L-2,4-dinitrophenylalanine

| Parameter | Recommended Specification | Rationale and Scientific Impact | Source(s) |

| CAS Number | 1175832-19-5 | Unique identifier for the L-isomer. | N/A |

| Molecular Formula | C₂₄H₁₉N₃O₈ | Derived from Fmoc group + L-2,4-dinitrophenylalanine. | [5] |

| Molecular Weight | 477.42 g/mol | Critical for accurate reagent measurement and mass spectrometry validation. | [5] |

| Appearance | Yellowish powder | The color is characteristic of the DNP moiety. Visual inspection is a first-pass quality check. | [5] |

| Purity (HPLC) | ≥ 98% | Minimizes the incorporation of impurities into the peptide sequence, which simplifies downstream purification and improves overall yield. | [5][6] |

| Enantiomeric Purity | ≥ 99.8% (L-isomer) | Prevents the introduction of diastereomeric impurities into the peptide, which are often difficult to separate and can have significant, unpredictable biological consequences. | [4] |

| Free Amino Acid | ≤ 0.2% | Unprotected amino acid can lead to double insertion events during coupling, resulting in difficult-to-remove impurities with a +255 Da mass difference. | [4] |

| Acetate Content | ≤ 0.02% | Acetic acid, a potential trace impurity, can act as a capping agent, prematurely terminating peptide chain growth and reducing the yield of the full-length product. | [4] |

| Solubility | Soluble in DMF | Ensures efficient delivery and reaction kinetics during automated or manual solid-phase synthesis. Poor solubility can lead to incomplete coupling. | [7] |

| Storage | Long-term: -20°C; Short-term: 4°C | Protects the labile Fmoc group from degradation and preserves the chemical integrity of the compound. Provided as a lyophilized powder. | [8] |

Quality Control and Analytical Validation: A Self-Validating System

To ensure trustworthy and reproducible results, every batch of Fmoc-L-2,4-dinitrophenylalanine must be rigorously validated. The following protocols represent a comprehensive approach to quality control.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the chemical purity of Fmoc-amino acids. The goal is to separate the main compound from any synthesis-related impurities or degradation products.

Experimental Protocol: HPLC Purity Analysis

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.

-

Instrumentation: Use a reverse-phase HPLC system with a C18 column.

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

-

Gradient: Run a linear gradient from 5% to 95% Solvent B over 20-30 minutes.

-

Detection: Monitor the elution profile at 254 nm and 300 nm. The Fmoc group has a strong absorbance, making detection highly sensitive[9].

-

Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Spectroscopic Identity Verification

Mass spectrometry and NMR spectroscopy are essential for confirming the structural integrity and identity of the molecule.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) is the preferred method. The expected molecular ion peak [M+H]⁺ should be approximately 478.4 g/mol . This confirms the correct molecular weight, validating that both the Fmoc group and the DNP moiety are present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides a detailed fingerprint of the molecule. Key expected signals include the characteristic aromatic protons of the Fmoc and DNP groups, and the α- and β-protons of the phenylalanine backbone. A protocol similar to that for other Fmoc-protected amino acids can be followed[10].

Solubility Determination

Practical solubility is a critical parameter for use in automated peptide synthesizers.

Experimental Protocol: Solubility Assessment

-

Sample Preparation: Weigh 10-20 mg of the high-purity, dry compound into a small glass vial[7].

-

Solvent Addition: Add the test solvent (e.g., DMF) in small, measured increments (e.g., 50 µL)[7].

-

Agitation: After each addition, vortex or sonicate the mixture to facilitate dissolution[7].

-

Endpoint Determination: The solubility endpoint is the point at which a clear solution is formed with no visible solid particles remaining[7].

-

Calculation: Calculate the solubility in mg/mL. For SPPS, a solubility that allows for a concentration of at least 0.2 M is typically desired.

Strategic Applications in Research and Drug Development

The unique structure of Fmoc-L-2,4-dinitrophenylalanine opens avenues for several advanced applications.

Solid-Phase Peptide Synthesis (SPPS)

This is the primary application. The Fmoc group provides temporary α-amino protection, which is cleaved under mild basic conditions (typically 20% piperidine in DMF), preserving acid-labile side-chain protecting groups[][]. The DNP-modified phenylalanine can be incorporated at any position in a peptide sequence.

Caption: Standard Fmoc-SPPS workflow incorporating Fmoc-L-2,4-dinitrophenylalanine.

Bioconjugation and Immunoassay Development

The DNP group serves as a powerful tag. Peptides containing L-2,4-dinitrophenylalanine can be used as antigens to generate highly specific anti-DNP antibodies. These antibodies can then be used to detect, purify, or immobilize the synthesized peptide in a variety of immunoassay formats, such as ELISA or Western blotting[12]. This provides an orthogonal handle to other common tags like biotin.

Probing Protein-Protein Interactions

The DNP moiety can act as a probe. Its introduction into a peptide sequence can be used to study binding interfaces. The unique spectroscopic signature of the DNP group may allow for monitoring environmental changes upon binding to a target protein.

Caption: Quality control decision workflow for incoming raw material.

Conclusion

Fmoc-L-2,4-dinitrophenylalanine is a high-value chemical tool whose successful application is predicated on a rigorous adherence to quality control standards. By understanding the function of each component of its structure—the L-phenylalanine backbone, the DNP side-chain probe, and the Fmoc protecting group—researchers can leverage its unique properties to advance their work in peptide chemistry and drug discovery. The specifications and protocols outlined in this guide provide a robust framework for the validation and effective use of this versatile amino acid derivative, ensuring the integrity and reproducibility of experimental outcomes.

References

-

N-(2,4-Dinitrophenyl)-L-alanine. PubChem, National Center for Biotechnology Information. [Link]

-

Fmoc-L-phe(2-OH)-OH. PubChem, National Center for Biotechnology Information. [Link]

-

Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Nowick Lab, UC Irvine. [Link]

-

General Experimental Procedures. Royal Society of Chemistry. [Link]

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Synpeptide. [Link]

-

Certificate Of Analysis General Template. Alpha Resources, Inc. [Link]

-

The synthesis and utilization of 2,4-dinitrophenyl-labeled irreversible peptidyl diazomethyl ketone inhibitors. PubMed, National Center for Biotechnology Information. [Link]

-

Fmoc-L-amino acids. AAPPTec. [Link]

-

Supplier Quality Requirements. GSC. [Link]

-

Supporting Information - Activity and Predicted Nephrotoxicity of Synthetic Antibiotics Based on Polymyxin B. Semantic Scholar. [Link]

-

Purchase Specification General Template. PCC Structurals. [Link]

-

General Requirements for Suppliers. L3Harris. [Link]

-

Supplier Criteria. Spirit AeroSystems. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 4. 內容不提供 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pdf.smolecule.com [pdf.smolecule.com]

- 8. mybiosource.com [mybiosource.com]

- 9. chempep.com [chempep.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 12. The synthesis and utilization of 2,4-dinitrophenyl-labeled irreversible peptidyl diazomethyl ketone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Differentiated Applications of Fmoc-Phe(2,4-diNO₂)-OH and Fmoc-L-Lys(Dnp)-OH in Peptide Science

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis and modification, the selection of appropriate building blocks is paramount to achieving the desired molecular architecture and functionality. This guide provides an in-depth technical comparison of two specialized amino acid derivatives: Fmoc-Phe(2,4-diNO₂)-OH and Fmoc-L-Lys(Dnp)-OH. While both molecules incorporate a dinitrophenyl moiety, their strategic placement on different amino acid scaffolds—phenylalanine versus lysine—leads to distinct and complementary applications in peptide research and drug development. This paper will elucidate these differences, providing a framework for the rational selection and implementation of these valuable reagents.

Core Chemical Identities and Functional Roles

At first glance, the 2,4-dinitrophenyl (Dnp) group is the common feature of both molecules. However, its covalent attachment to either the side chain of lysine or the phenyl ring of phenylalanine dictates its primary utility in peptide synthesis.

Fmoc-L-Lys(Dnp)-OH is primarily employed as a fluorescence quencher in the design of internally quenched fluorescent (IQF) or Förster Resonance Energy Transfer (FRET) peptide substrates[1][2]. The Dnp group, attached to the ε-amino group of the lysine side chain, acts as an efficient acceptor for a variety of fluorophores, including 7-methoxycoumarin-4-yl)acetyl (Mca) and 7-amino-4-carbamoylmethylcoumarin (ACC)[3][4]. The spatial proximity of the Dnp quencher to the fluorophore within an intact peptide substrate results in the suppression of fluorescence. Enzymatic cleavage of the peptide backbone separates the donor and acceptor, leading to a measurable increase in fluorescence, which allows for the sensitive detection of protease activity[1].

Fmoc-Phe(2,4-diNO₂)-OH , on the other hand, serves a more multifaceted role. While the dinitrophenyl group can also function as a quencher in FRET pairs, its integration into the phenylalanine side chain opens up additional applications[5]. The electron-withdrawing nature of the two nitro groups significantly alters the electronic properties of the phenyl ring, making it a useful infrared (IR) probe for studying peptide conformation and environment[5]. Furthermore, the nitro groups can be chemically reduced to amino groups, transforming the 4-nitrophenylalanine residue into a 4-aminophenylalanine, which can then be used for further bioconjugation or to modulate the biological activity of the peptide[6]. There is also a theoretical basis for the photolability of nitrobenzyl compounds, suggesting a potential for photocleavage of the dinitrophenyl group under specific UV irradiation conditions, although this is not a commonly cited application in standard solid-phase peptide synthesis (SPPS) protocols[7][8].

Comparative Analysis of Key Properties

To aid in the selection process, the following table summarizes the core differences between these two amino acid derivatives.

| Feature | Fmoc-Phe(2,4-diNO₂)-OH | Fmoc-L-Lys(Dnp)-OH |

| Primary Application | - Building block for peptide synthesis- Fluorescence quencher- Infrared probe- Precursor for aminophenylalanine | - Fluorescence quencher in FRET substrates |

| Attachment of Dnp Group | Phenyl ring of phenylalanine side chain | ε-amino group of lysine side chain |

| Deprotection/Cleavage | Dnp group is generally stable under standard SPPS conditions. Can be reduced to an amino group. Potential for photocleavage. | Dnp group is labile to thiolysis (e.g., with thiophenol)[9][10]. |

| Orthogonality in Fmoc SPPS | The Dnp group is stable to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF)[11]. | The Dnp group can be selectively removed on-resin without affecting most other acid-labile side-chain protecting groups, offering an orthogonal protection strategy[11]. |

| Potential Side Reactions | Standard side reactions associated with Fmoc-SPPS of hydrophobic residues. | Incomplete Dnp deprotection can lead to heterogeneous peptide populations. Residual thiophenol after deprotection can interfere with subsequent steps. |

| Impact on Peptide Properties | - Modulates electronic properties of the phenyl ring.- Can influence peptide conformation and membrane interactions[12].- Reduction to aminophenylalanine introduces a reactive site. | - Primarily serves to quench fluorescence.- The lysine side chain provides a flexible linker for the quencher. |

Experimental Workflows and Methodologies

Incorporation into Peptides via Fmoc-SPPS

Both Fmoc-Phe(2,4-diNO₂)-OH and Fmoc-L-Lys(Dnp)-OH are readily incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

Caption: Workflow for the thiolytic deprotection of the Dnp group.

Step-by-Step Protocol for Dnp Deprotection:

-

Resin Preparation: Swell the Dnp-protected peptide-resin in DMF.

-

Deprotection Cocktail: Prepare a deprotection solution of 20% thiophenol and 10% DIEA in DMF.

-

Thiolysis Reaction: Treat the resin with the deprotection cocktail and agitate at room temperature for 1-2 hours. The solution will typically turn yellow, indicating the release of the Dnp-thiol adduct.

-

Washing: Filter the resin and wash extensively with DMF, followed by dichloromethane (DCM) and methanol to ensure complete removal of the cleaved Dnp group and excess reagents.[10]

Causality Behind Experimental Choices:

-

Thiophenol: Thiophenol is a soft nucleophile that readily attacks the electron-deficient dinitrophenyl ring in a nucleophilic aromatic substitution (SNAr) reaction.[9]

-

Base (DIEA): The base is required to deprotonate the thiophenol, generating the more nucleophilic thiophenolate anion, which is the active species in the deprotection reaction.

-

Extensive Washing: Thorough washing is critical to remove the highly colored and potentially reactive Dnp-thiol adduct, which could interfere with subsequent synthetic steps or purification.

Advanced Applications and Considerations

FRET-Based Protease Assays with Fmoc-L-Lys(Dnp)-OH

The primary application of Fmoc-L-Lys(Dnp)-OH is in the synthesis of FRET substrates for studying protease activity. A common FRET pair is Mca as the fluorophore and Dnp as the quencher.[2][3]

Example FRET Substrate Design:

A typical FRET substrate will have the fluorophore and quencher positioned on opposite sides of the protease cleavage site. For example, a substrate for a matrix metalloproteinase (MMP) might have the sequence:

Mca-Pro-Leu-Gly-Leu-Ala-Arg-Lys(Dnp)-NH₂

In the intact peptide, the fluorescence of the Mca group is quenched by the proximal Dnp group. Upon cleavage of the Gly-Leu bond by an MMP, the Mca-containing fragment is released, leading to a significant increase in fluorescence.

Leveraging the Properties of Fmoc-Phe(2,4-diNO₂)-OH

The incorporation of Fmoc-Phe(2,4-diNO₂)-OH offers unique opportunities beyond its use as a simple building block.

-

Infrared Probes: The nitro groups on the phenyl ring have distinct IR absorption bands that are sensitive to the local environment. This allows for the use of Phe(2,4-diNO₂) as a site-specific vibrational probe to study peptide folding, binding, and membrane interactions.

-

Precursor to Aminophenylalanine: The dinitro-phenylalanine residue can be selectively reduced to di-aminophenylalanine on-resin or in solution. This introduces two primary amine functionalities that can be used for subsequent labeling with fluorophores, cross-linking agents, or other moieties.

Conclusion

Fmoc-Phe(2,4-diNO₂)-OH and Fmoc-L-Lys(Dnp)-OH are both valuable tools in the peptide chemist's arsenal, but their applications are largely distinct. Fmoc-L-Lys(Dnp)-OH is the go-to reagent for introducing a Dnp quencher for FRET-based assays, offering a reliable and well-established method for monitoring enzymatic activity. Its deprotection via thiolysis provides an orthogonal handle for on-resin manipulations.

In contrast, Fmoc-Phe(2,4-diNO₂)-OH is a more versatile building block. While it can also function as a quencher, its true strength lies in the unique properties conferred by the dinitrophenyl ring on the phenylalanine side chain. Its use as an IR probe and as a precursor to a reactive aminophenylalanine residue opens up a wider range of possibilities for designing peptides with novel functionalities and for studying their structure and interactions.

The choice between these two reagents should be guided by the specific experimental goals. For straightforward fluorescence quenching in protease assays, Fmoc-L-Lys(Dnp)-OH is the logical choice. For applications requiring a modified phenylalanine with unique spectroscopic properties or the potential for subsequent chemical modification, Fmoc-Phe(2,4-diNO₂)-OH provides a powerful and flexible alternative. A thorough understanding of the chemical properties and reactivity of each of these building blocks is essential for their successful implementation in the synthesis of complex and functional peptides.

References

-

Rubinstein, M., et al. (1991). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 38(6), 523-529. [Link]

-

Peptides. (n.d.). Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups. [Link]

-

Garay, H. E., et al. (1997). Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc- deprotection conditions during the synthesis of the peptide Gly-His-Ala-Leu-Gly. Biotecnología Aplicada, 14(3), 193-195. [Link]

-

Tokmina-Roszyk, M., Tokmina-Roszyk, D., & Fields, G. B. (2013). The synthesis and application of Fmoc-Lys(5-Fam) building blocks. Biopolymers, 99(11), 865–873. [Link]

-

CD Formulation. Quenched Fluorescent Peptide (FRET Peptide) Synthesis. [Link]

-

Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

-

Martin, D. P., et al. (2007). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Journal of Biological Chemistry, 282(48), 34851–34857. [Link]

-

Eurogentec. FRET Peptides | Custom peptide Synthesis. [Link]

-

Lee, J., et al. (2018). Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. Polymer Chemistry, 9(21), 2953-2960. [Link]

-

Blackburn, S. (1950). Studies on the photochemical behaviour of 2,4-dinitrophenyl derivatives of some amino acids and peptides. The Biochemical Journal, 47(3), xxxi. [Link]

-

Van der Westhuizen, D. R., & van der Merwe, M. J. (1985). The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides. Journal of Chromatography A, 333(2), 379-386. [Link]

-

Aapptec Peptides. Fmoc-Phe(4-NO2)-OH [95753-55-2]. [Link]

-

ResearchGate. Protein carbonylation: 2,4-Dinitrophenylhydrazine reacts with both aldehydes/ketones and sulfenic acids. [Link]

-

Il'ichev, Y. V., & Schwörer, M. A. (2003). Photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers involves two parallel pathways and product release is rate-limited by decomposition of a common hemiacetal intermediate. Journal of the American Chemical Society, 125(28), 8546–8554. [Link]

-

Li, J., et al. (2019). Dinitroimidazoles as bifunctional bioconjugation reagents for protein functionalization and peptide macrocyclization. Nature Communications, 10(1), 1-10. [Link]

-

Phenylalanine residues act as membrane anchors in the antimicrobial action of Aurein 1.2. (2017). Biointerphases, 12(5), 05G605. [Link]

-

ResearchGate. Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate. [Link]

-

Dumitraş Huţanu, C. A., Zaharia, M., & Pintilie, O. (2013). Photobehavior of an Acidochromic Dinitrophenyl-Hydrazinylidene Derivative: A Case of Total Internal Conversion. Molecules, 18(10), 12396–12410. [Link]

-

SLS. FMOC-PHE(4-NO2)-OH | 8520290025 | SIGMA-ALDRICH. [Link]

-

Wikipedia. Phenylalanine. [Link]

-

CEM Corporation. Fmoc-Phe-OH. [Link]

-

Aapptec Peptides. Fmoc-D-Phe(4-NO2)-OH [177966-63-1]. [Link]

-

Poreba, M., & Salvesen, G. S. (2017). Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families. Scientific Reports, 7(1), 43135. [Link]

-

PubChem. Fmoc-L-phe(2-OH)-OH. [Link]

-

Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

-

Marras, S. A. (2006). Choosing reporter-quencher pairs for efficient quenching through formation of intramolecular dimers. Methods in molecular biology (Clifton, N.J.), 335, 3–16. [Link]

-

Pires, D. A., & Bemquerer, M. P. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Current Organic Chemistry, 17(20), 2296-2306. [Link]

-

JPT Peptide Technologies. Fmoc-Phe-Phe-OH | CAS 84889-09-8. [Link]

Sources

- 1. Quenched Fluorescent Peptide (FRET Peptide) Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 2. Peptide Labeling [sigmaaldrich.com]

- 3. bachem.com [bachem.com]

- 4. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. CAS 95753-56-3: Fmoc-p-amino-Phe-OH | CymitQuimica [cymitquimica.com]

- 7. Photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers involves two parallel pathways and product release is rate-limited by decomposition of a common hemiacetal intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]

- 12. Phenylalanine residues act as membrane anchors in the antimicrobial action of Aurein 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-L-2,4-Dinitrophenylalanine: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of Fmoc-L-2,4-dinitrophenylalanine, a critical building block for researchers, scientists, and drug development professionals. The guide details its molecular properties, provides robust protocols for its synthesis and characterization, and discusses its applications in peptide synthesis and beyond. By integrating established chemical principles with practical, field-proven insights, this document serves as an essential resource for the effective utilization of this important amino acid derivative.

Introduction: The Strategic Importance of Fmoc-L-2,4-Dinitrophenylalanine

In the landscape of peptide chemistry and drug discovery, the strategic modification of amino acids is paramount to enhancing the therapeutic potential of peptides. Fmoc-L-2,4-dinitrophenylalanine stands out as a uniquely functionalized building block. The incorporation of the 9-fluorenylmethoxycarbonyl (Fmoc) group offers a base-labile protecting group essential for modern solid-phase peptide synthesis (SPPS).[1][2] Simultaneously, the 2,4-dinitrophenyl (DNP) moiety on the phenylalanine side chain provides a versatile handle for a variety of applications. The DNP group's strong chromophoric nature makes it an excellent tool for spectroscopic studies and for monitoring reaction progress.[3] Furthermore, it can serve as a hapten for antibody production and as a reactive site for bioconjugation, enabling the development of targeted drug delivery systems.[3]

This guide provides a detailed exploration of Fmoc-L-2,4-dinitrophenylalanine, from its fundamental properties to its synthesis and detailed characterization.

Core Molecular Attributes

A thorough understanding of the physicochemical properties of Fmoc-L-2,4-dinitrophenylalanine is fundamental to its effective application.

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₉N₃O₈ | [3] |

| Molecular Weight | 477.42 g/mol | [3] |

| Appearance | Yellowish powder | [3] |

| Melting Point | 175 - 181 °C | [3] |

| Storage Conditions | 0 - 8 °C | [3] |

Note: The data presented is for the D-enantiomer, which is expected to have identical physical properties to the L-enantiomer, with the exception of the sign of optical rotation.

Synthesis of Fmoc-L-2,4-Dinitrophenylalanine: A Two-Stage Approach

The synthesis of Fmoc-L-2,4-dinitrophenylalanine is most effectively achieved through a two-stage process. The first stage involves the introduction of the 2,4-dinitrophenyl group onto the phenyl ring of L-phenylalanine. The second stage is the protection of the alpha-amino group with the Fmoc moiety.

Stage 1: Synthesis of L-2,4-Dinitrophenylalanine

This protocol is based on the established reaction of amino acids with 2,4-dinitrochlorobenzene or 1-fluoro-2,4-dinitrobenzene.[4]

Materials:

-

L-Phenylalanine

-

1-Fluoro-2,4-dinitrobenzene (DNFB) or 2,4-Dinitrochlorobenzene

-

Sodium Bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Hydrochloric Acid (HCl), dilute

-

Ethyl Acetate

-

Brine

Protocol:

-

Dissolution: In a round-bottom flask, dissolve L-phenylalanine (1 equivalent) in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution.

-

Addition of Dinitrophenylating Agent: While stirring vigorously at room temperature, slowly add a solution of 1-fluoro-2,4-dinitrobenzene (1.05 equivalents) in a minimal amount of dioxane.

-

Reaction: Allow the reaction to proceed at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with water.

-

Wash the aqueous layer with ethyl acetate to remove any unreacted DNFB.

-

Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2-3. A yellow precipitate should form.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. The crude L-2,4-dinitrophenylalanine can be purified by recrystallization or flash column chromatography.

Stage 2: Fmoc Protection of L-2,4-Dinitrophenylalanine

This protocol utilizes the widely adopted method of Fmoc protection using Fmoc-OSu.[1][][6]

Materials:

-

L-2,4-Dinitrophenylalanine (from Stage 1)

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF) or Dioxane

-

Water

-

Diethyl Ether

-

Hydrochloric Acid (HCl), dilute

-

Ethyl Acetate

Protocol:

-

Dissolution: Dissolve L-2,4-dinitrophenylalanine (1 equivalent) in a mixture of THF (or dioxane) and aqueous sodium bicarbonate solution.

-

Addition of Fmoc-OSu: To the stirring solution, add Fmoc-OSu (1.05 equivalents) dissolved in a minimal amount of THF or dioxane.

-

Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.

-

Work-up:

-

Dilute the reaction mixture with water.

-

Wash the aqueous layer with diethyl ether to remove any unreacted Fmoc-OSu.

-

Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid. A precipitate of the product will form.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification and Isolation: Concentrate the solution under reduced pressure. The resulting crude product can be purified by flash chromatography on silica gel to yield pure Fmoc-L-2,4-dinitrophenylalanine.[]

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized Fmoc-L-2,4-dinitrophenylalanine.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the primary technique for assessing the purity of the final product.

| Parameter | Condition |

| Column | C18, 3-5 µm particle size, 100-120 Å pore size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | A linear gradient from 5% to 95% B over 20-30 minutes is a good starting point. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 360 nm (for the DNP and Fmoc groups, respectively) |

| Column Temperature | 25-40 °C |

Chiral HPLC

Ensuring the enantiomeric purity is critical, especially for applications in drug development. Chiral HPLC can effectively separate the D- and L-enantiomers.[7]

| Parameter | Condition |

| Column | Polysaccharide-based or crown-ether-based chiral stationary phases (CSPs) are often effective for Fmoc-amino acids.[7][8] |

| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with an acidic modifier (e.g., TFA). |

| Detection | UV at 254 nm and 360 nm |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The expected chemical shifts can be predicted based on the structure and comparison to similar compounds.

Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

-

Aromatic Protons (Fmoc group): Multiple signals between 7.2 and 7.9 ppm.

-

Aromatic Protons (Dinitrophenyl group): Distinct signals in the downfield aromatic region, typically between 7.5 and 9.0 ppm, showing characteristic splitting patterns.

-

Alpha-Proton (CH): A multiplet between 4.0 and 5.0 ppm.

-

Beta-Protons (CH₂): Diastereotopic protons appearing as a multiplet, typically between 3.0 and 3.5 ppm.

-

Fmoc CH and CH₂: Signals associated with the fluorenyl group's methylene and methine protons, usually between 4.0 and 4.5 ppm.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbons (Carboxylic acid and Fmoc): Signals in the range of 170-175 ppm and around 156 ppm, respectively.

-

Aromatic Carbons: Numerous signals in the 120-150 ppm region.

-

Alpha-Carbon: A signal around 55-60 ppm.

-

Beta-Carbon: A signal around 35-40 ppm.

-

Fmoc Carbons: Characteristic signals for the fluorenyl group.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound.

-

Expected [M-H]⁻ ion: m/z 476.41

-

Expected [M+H]⁺ ion: m/z 478.43

-

Expected [M+Na]⁺ ion: m/z 500.41

Tandem mass spectrometry (MS/MS) can be employed to further confirm the structure through fragmentation analysis. Expected fragmentation would involve the loss of the Fmoc group (222.2 Da) and characteristic fragmentations of the dinitrophenylalanine side chain.

Applications in Research and Development

Fmoc-L-2,4-dinitrophenylalanine is a valuable reagent with diverse applications:

-

Solid-Phase Peptide Synthesis (SPPS): As a building block for introducing a DNP-labeled residue into a peptide sequence.[3]

-

Bioconjugation: The DNP group can be used for conjugation to other biomolecules.[3]

-

Hapten for Antibody Production: The DNP moiety is a well-known hapten for raising antibodies.

-

Fluorescence Quenching: The DNP group can act as a quencher in fluorescence resonance energy transfer (FRET) based assays.

-

Drug Development: The unique electronic and steric properties of the dinitrophenyl group can be exploited to modulate the biological activity of peptides.

Conclusion

Fmoc-L-2,4-dinitrophenylalanine is a highly versatile and valuable tool for chemical biologists, medicinal chemists, and materials scientists. This guide has provided a comprehensive overview of its properties, detailed protocols for its synthesis and characterization, and a summary of its key applications. By following the methodologies outlined herein, researchers can confidently synthesize and utilize this important compound to advance their scientific endeavors.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 18). Mastering Fmoc Protection: Strategies and Applications of Fmoc-OSu. Retrieved from [Link]

- Gross, E., & Meienhofer, J. (Eds.). (2014). The Peptides: Analysis, Synthesis, Biology. Academic Press.

-

MDPI. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

MDPI. (2021, January 15). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Retrieved from [Link]

-

Total-Synthesis.com. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

LCGC International. (2020, November 12). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from [Link]

-

PUBDB. (2025, March 7). Transforming Diphenylalanine Peptide (Fmoc-FF) Nanowires and Cellulose Nanofibrils. Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

IntechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Retrieved from [Link]

-

MDPI. (2015, February 26). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Retrieved from [Link]

-

ResearchGate. (2021, August). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]

-

PubMed. (n.d.). Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

-

PubMed. (2007, January 15). LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning. Retrieved from [Link]

-

ResearchGate. (2025, August 9). LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. Retrieved from [Link]

-

Longdom Publishing. (2026, January 16). LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization. Retrieved from [Link]

-

MDPI. (2020, May 1). Advances in Enzymatic Synthesis of D-Amino Acids. Retrieved from [Link]

- Google Patents. (n.d.). EP0264914A2 - Process for producing L-phenylalanine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Application Note & Protocol: Strategic Incorporation of Fmoc-L-2,4-Dinitrophenylalanine in Solid-Phase Peptide Synthesis

Here are the detailed Application Notes and Protocols for incorporating Fmoc-L-2,4-Dinitrophenylalanine in SPPS.

Abstract & Introduction

The incorporation of modified amino acids is a cornerstone of modern peptide science, enabling the development of novel therapeutic agents, molecular probes, and research tools. Fmoc-L-2,4-Dinitrophenylalanine (Fmoc-L-DNP-Phe) is a particularly valuable building block, primarily utilized for its ability to quench fluorescence and as a hapten for antibody production. However, its successful integration into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is not trivial. The bulky and electron-withdrawing nature of the 2,4-dinitrophenyl (DNP) moiety presents significant steric and electronic challenges that can impede standard coupling protocols, leading to truncated sequences and diminished final yields.

This document provides a comprehensive guide for the researcher, detailing the underlying chemical principles and a field-proven protocol for the efficient incorporation of Fmoc-L-2,4-Dinitrophenylalanine. We will move beyond a simple recitation of steps to explain the causality behind our procedural recommendations, ensuring a higher probability of success for this challenging coupling reaction.

Reagent Profile: Fmoc-L-2,4-Dinitrophenylalanine

Understanding the physicochemical properties of the amino acid derivative is the first step in designing a robust synthesis strategy.

| Property | Value | Source & Comments |

| Molecular Formula | C₂₅H₂₂N₄O₈ | [1] |

| Molecular Weight | 506.5 g/mol | [1] |

| Appearance | Yellow crystalline powder | [1] |

| Storage | Store at 0-8°C. For long-term, -20°C is recommended. Avoid repeated freeze-thaw cycles. | [1][2] |

| Solubility | Soluble in Dimethylformamide (DMF) and other common polar aprotic solvents used in SPPS. | [3][4] |

| Purity | ≥ 99% (HPLC Recommended) | [1] |

Core Scientific Challenges & Rationale for Protocol Modification

Standard SPPS protocols often fail when incorporating sterically demanding amino acids. The DNP group on the phenylalanine side chain introduces two primary obstacles that must be addressed.

3.1 Steric Hindrance The 2,4-dinitrophenyl group is exceptionally bulky. During the coupling step, this large moiety can physically obstruct the activated carboxyl group of the incoming Fmoc-L-DNP-Phe from approaching the free N-terminal amine of the resin-bound peptide. This increased steric barrier significantly slows the kinetics of amide bond formation.[5][6] To overcome this, the protocol must be adjusted to either increase the effective concentration of reactants or extend the reaction time to ensure completion.

3.2 Electronic Effects The two nitro groups on the phenyl ring are potent electron-withdrawing groups. This electronic effect can influence the reactivity of the molecule.[5][7] While this property is exploited in other areas of chemistry, in the context of SPPS, it can subtly alter the reactivity profile of the activated ester intermediate, potentially contributing to slower coupling rates. Therefore, the choice of a highly efficient activating agent is critical to drive the reaction forward.

Experimental Workflow Overview

The following diagram outlines the key stages of a single coupling cycle in Fmoc-SPPS, highlighting the critical step of incorporating the modified residue.

Caption: General workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis.

Pre-Synthesis Preparations

5.1 Reagent Preparation:

-

Fmoc-L-DNP-Phe Solution: Prepare a 0.5 M solution in high-purity DMF. Gentle warming or sonication may be required to ensure complete dissolution.[3] Prepare this solution fresh just before use.

-

Coupling Activator Solution: Prepare a 0.5 M solution of your chosen activator system. A highly recommended system is HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with HOBt (Hydroxybenzotriazole) or OxymaPure.

-

Base: Prepare a 1.0 M solution of N,N-Diisopropylethylamine (DIPEA) in DMF.

-

Deprotection Solution: 20% Piperidine in DMF (v/v).

5.2 Resin Selection: Any standard SPPS resin (e.g., Rink Amide, Wang) is suitable. Ensure the initial loading of the first amino acid is accurately determined.

Detailed Protocol for Coupling Fmoc-L-2,4-Dinitrophenylalanine

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

Methodology:

-

Resin Preparation:

-

Place the peptide-resin (with the N-terminal Fmoc group removed) in a suitable reaction vessel.

-

Wash the resin thoroughly with DMF (3 x 5 mL for 1 minute each) to remove any residual piperidine from the previous deprotection step. This is a critical step as residual base can neutralize the activation reagents.[8]

-

-

Activation of Fmoc-L-DNP-Phe:

-

In a separate vessel, pre-activate the amino acid. This is crucial for difficult couplings.

-

Combine the following:

-

4 equivalents of Fmoc-L-DNP-Phe solution (0.8 mL of 0.5 M solution, 0.4 mmol).

-

3.95 equivalents of HBTU/OxymaPure solution (0.79 mL of 0.5 M solution, 0.395 mmol).

-

8 equivalents of DIPEA (0.8 mL of 1.0 M solution, 0.8 mmol).

-

-

Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution should be homogenous.

-

-

Coupling Reaction:

-

Add the activated Fmoc-L-DNP-Phe mixture to the washed resin.

-

Agitate the reaction vessel via nitrogen bubbling or orbital shaking.

-

Crucially, allow the coupling to proceed for a minimum of 2 hours. This extended time is necessary to overcome the steric hindrance imposed by the DNP group.

-

-

Post-Coupling Wash:

-

Drain the reaction vessel.

-

Wash the resin thoroughly with DMF (5 x 5 mL for 1 minute each) to remove excess reagents and by-products.

-

-

Monitoring for Completion (Self-Validation):

-

Perform a qualitative test for free primary amines, such as the Kaiser test.

-

Procedure: Take a small sample of resin beads (1-2 mg), wash with ethanol, and add the Kaiser test reagents as per the manufacturer's instructions.

-

Interpretation:

-

Beads remain yellow/colorless: The coupling is complete (>99.5%). Proceed to the deprotection of the newly added Fmoc-L-DNP-Phe.

-

Beads turn blue/purple: The coupling is incomplete. There are still unreacted N-terminal amines. Proceed to Step 6.

-

-

-

Troubleshooting: Incomplete Coupling

-

If the Kaiser test is positive (blue), a second coupling is required ("double coupling").

-

Repeat steps 2-5. It is often unnecessary to prepare a fresh activation mixture; simply repeat the addition and 2-hour coupling time.

-

If the Kaiser test remains positive after a second coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.

-

Capping Procedure: Add a solution of 10% Acetic Anhydride and 1% DIPEA in DMF to the resin and agitate for 30 minutes. Wash thoroughly with DMF.

-

Visualization of the Coupling Reaction

Caption: Schematic of the activation and coupling of Fmoc-L-DNP-Phe.

Summary & Final Recommendations

The successful incorporation of Fmoc-L-2,4-Dinitrophenylalanine is achievable with strategic modifications to standard SPPS protocols. The core principles are to counteract the significant steric bulk of the DNP group by using a potent activation system (e.g., HBTU/Oxyma), a stoichiometric excess of reagents, and a significantly extended coupling time. The inclusion of a mandatory quality control step, like the Kaiser test, is non-negotiable and provides the self-validating feedback necessary to ensure high-fidelity peptide synthesis. By understanding the chemical challenges and implementing this robust protocol, researchers can confidently utilize this valuable modified amino acid in their synthetic targets.

References

-

Buncel, E., et al. (2003). Reactions of the super-electrophile, 2-(2′,4′-dinitrophenyl)-4,6-dinitrobenzotriazole 1-oxide, with methoxide and tert-butoxide: basicity and steric hindrance as factors in σ-complex formation versus nucleophilic displacement. ResearchGate. Retrieved from [Link]

-

Kozlov, A. P., et al. (2022). Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition. PMC. Retrieved from [Link]

-

Albericio, F., et al. (2016). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mybiosource.com [mybiosource.com]

- 3. pdf.smolecule.com [pdf.smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

Application Notes & Protocols for Fmoc-L-2,4-Dinitrophenylalanine Coupling with HBTU/DIEA

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Incorporating Electron-Deficient Amino Acids

Fmoc-L-2,4-dinitrophenylalanine (Fmoc-DNP-Ala-OH) is a critical building block in peptide synthesis, often employed to introduce a specific probe, a quenching group in FRET-based assays, or to create peptides with unique electronic and structural properties. The dinitrophenyl (DNP) group, however, presents a significant challenge during peptide bond formation. Its bulky nature creates considerable steric hindrance, and the electron-withdrawing properties of the two nitro groups decrease the nucleophilicity of the carboxylate, making activation and subsequent coupling more difficult than for standard amino acids.

This application note provides a comprehensive guide to effectively couple Fmoc-L-2,4-dinitrophenylalanine using the robust and widely-used HBTU/DIEA activation method. We will delve into the mechanistic underpinnings of this coupling strategy, offer a detailed, field-tested protocol, and provide a troubleshooting guide to overcome common hurdles.

The Mechanism of HBTU/DIEA-Mediated Coupling: A Two-Step Activation Process

The success of coupling challenging amino acids like Fmoc-DNP-Ala-OH hinges on the efficient activation of the carboxylic acid. O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) has proven to be a highly effective reagent for this purpose, prized for its rapid activation kinetics and ability to suppress racemization.[1][2] The process, facilitated by the non-nucleophilic base N,N-diisopropylethylamine (DIEA), can be broken down into two key stages:

-

Deprotonation and Formation of the Active Ester: DIEA, a sterically hindered base, deprotonates the carboxylic acid of Fmoc-DNP-Ala-OH to form a carboxylate anion. This anion then attacks the electrophilic carbon of HBTU.[] This leads to the formation of a highly reactive O-acylisourea intermediate, which rapidly rearranges to form a more stable HOBt (1-hydroxybenzotriazole) active ester.[1]

-

Nucleophilic Attack and Peptide Bond Formation: The free N-terminal amine of the growing peptide chain, present on the solid support, then acts as a nucleophile, attacking the carbonyl carbon of the HOBt active ester. This results in the formation of the desired peptide bond and the release of HOBt.

This two-step mechanism is efficient and generally proceeds with minimal side reactions when appropriate stoichiometry and reaction conditions are employed.[4]

Caption: HBTU/DIEA activation and coupling workflow.

Detailed Experimental Protocol

This protocol is designed for solid-phase peptide synthesis (SPPS) and assumes a standard Fmoc/tBu strategy.

Reagent Preparation

-

Fmoc-L-2,4-dinitrophenylalanine Solution: Prepare a 0.5 M solution in high-purity N,N-dimethylformamide (DMF). Ensure the amino acid is fully dissolved.

-

HBTU Solution: Prepare a 0.5 M solution in DMF.

-

DIEA: Use neat, high-purity DIEA.

-

Deprotection Solution: 20% piperidine in DMF.

-

Washing Solvents: High-purity DMF and dichloromethane (DCM).

Coupling Procedure

-

Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to ensure complete removal of piperidine.

-

Pre-activation of Fmoc-DNP-Ala-OH:

-

In a separate reaction vessel, combine the Fmoc-L-2,4-dinitrophenylalanine solution and the HBTU solution.

-

Add the DIEA to the mixture. The solution may turn yellow or orange, which is normal during the activation of many amino acids.[5]

-

Allow the mixture to pre-activate for 1-2 minutes.

-

-

Coupling Reaction:

-

Add the pre-activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours. Due to the steric hindrance of the DNP group, a longer coupling time is recommended compared to standard amino acids.[6]

-

-

Monitoring the Coupling:

-

Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines.[2] A negative result (yellow beads) indicates a complete reaction. A positive result (blue/purple beads) signifies incomplete coupling.

-

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Summary of Recommended Coupling Conditions

| Parameter | Recommended Value | Rationale |

| Fmoc-DNP-Ala-OH | 3 - 5 equivalents | To drive the reaction to completion for a sterically hindered residue. |

| HBTU | 2.9 - 4.9 equivalents | A slight deficit relative to the amino acid minimizes side reactions.[7] |

| DIEA | 6 - 10 equivalents | Ensures complete deprotonation and facilitates the reaction. |

| Solvent | DMF or NMP | High-purity, polar aprotic solvents are essential for good solvation. |

| Pre-activation Time | 1 - 2 minutes | Sufficient time for the formation of the active ester. |

| Coupling Time | 1 - 2 hours | Extended time to overcome the steric hindrance of the DNP group. |

| Temperature | Room Temperature | Higher temperatures can increase the risk of racemization.[8] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | - Insufficient coupling time or reagent excess.- Steric hindrance from the DNP group.- Peptide aggregation on the resin. | - Double Coupling: After the initial 1-2 hour coupling, drain the solution, wash with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-DNP-Ala-OH.[9]- Increase Equivalents: Use up to 5 equivalents of the amino acid and coupling reagents.- Change Solvent: Switch to N-methylpyrrolidone (NMP), which can improve solvation and disrupt aggregation.[10] |

| Racemization | - Over-activation of the amino acid.- Presence of excess strong base.- Elevated temperature. | - Minimize Pre-activation Time: Do not exceed 2 minutes of pre-activation before adding to the resin.- Use a Milder Base: Consider substituting DIEA with 2,4,6-collidine, which has been shown to reduce racemization in some cases.[7]- Add HOBt: The addition of 1-hydroxybenzotriazole (HOBt) as an additive can further suppress racemization.[2][11] |

| Guanidinylation of N-terminus | - Excess HBTU reacting directly with the free amine on the peptide-resin. | - Strict Stoichiometry: Use a slight excess of the amino acid relative to HBTU.- Order of Addition: Always pre-activate the amino acid with HBTU before adding the mixture to the resin. Never add HBTU directly to the deprotected resin.[7][10] |

Workflow for Coupling Fmoc-L-2,4-Dinitrophenylalanine

Caption: A typical workflow for a difficult coupling cycle.

Conclusion

The successful incorporation of Fmoc-L-2,4-dinitrophenylalanine into a peptide sequence is achievable with a well-optimized HBTU/DIEA coupling protocol. By understanding the underlying mechanism, employing a sufficient excess of reagents, allowing for extended coupling times, and diligently monitoring the reaction, researchers can overcome the challenges posed by this sterically hindered and electron-deficient amino acid. The protocols and troubleshooting guide provided herein serve as a robust starting point for the synthesis of DNP-labeled peptides for a wide array of applications in chemical biology and drug discovery.

References

-

PubMed. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. [Link]

-

PubMed. (1998). The synthesis and utilization of 2,4-dinitrophenyl-labeled irreversible peptidyl diazomethyl ketone inhibitors. [Link]

-

PubMed. (1995). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. [Link]

-

PMC. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

PMC. Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin. [Link]

-

Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

Tetrahedron. (2004). Recent development of peptide coupling reagents in organic synthesis. [Link]

- Google. The Role of HOBt and HBTU in Peptide Coupling Reactions.

-

PubMed. (1992). HBTU activation for automated Fmoc solid-phase peptide synthesis. [Link]

-

ACS Publications. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

-

RSC Publishing. TFPN-mediated racemization/epimerization-free amide and peptide bond formation. [Link]

-

ResearchGate. (2014). Solid phase peptide synthesis: Has anyone encountered their pre-activation solution (amino acid, DIEA, HBTU, HOBt) turning orange or pink upon mixing?. [Link]

- Google Patents. Process for the manufacture of peptides.

-

MDPI. (2022). Synthesis of Tetrapeptides Containing Dehydroalanine, Dehydrophenylalanine and Oxazole as Building Blocks for Construction of Foldamers and Bioinspired Catalysts. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 4. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. chempep.com [chempep.com]

Synthesis of Internally Quenched Fluorescent Peptides Using Dnp-Phe: An Application Note and Comprehensive Protocol

Introduction: Illuminating Protease Activity with Internally Quenched Fluorescent Peptides

Internally quenched fluorescent (IQF) peptides have emerged as indispensable tools in biochemical research and drug discovery, particularly for the sensitive and continuous monitoring of protease activity.[1][2] These synthetic peptides are ingeniously designed with a fluorophore and a quencher molecule positioned at specific sites within the peptide sequence.[3] The fundamental principle behind their operation is Förster Resonance Energy Transfer (FRET), a distance-dependent, non-radiative energy transfer from an excited donor fluorophore to a suitable acceptor quencher.[4][5] When the peptide is intact, the close proximity of the fluorophore and quencher (typically 10-100 Å) leads to efficient quenching of the fluorescence emission.[3][4] Upon enzymatic cleavage of a specific peptide bond between the fluorophore and quencher, the two moieties are separated, disrupting FRET and resulting in a quantifiable increase in fluorescence.[6][7]

This application note provides a detailed guide to the synthesis of IQF peptides, with a specific focus on utilizing a 2,4-dinitrophenyl (Dnp) group as the quencher. The Dnp moiety is a highly effective "dark" quencher, meaning it dissipates the absorbed energy as heat rather than emitting its own fluorescence, thereby minimizing background signal and enhancing assay sensitivity.[2][8] We will specifically discuss the incorporation of Dnp-phenylalanine (Dnp-Phe) into a peptide sequence during solid-phase peptide synthesis (SPPS). This approach offers a robust and versatile method for creating customized substrates for a wide range of proteases.

The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals, providing both the practical steps and the underlying scientific rationale to ensure successful synthesis and application of these powerful molecular probes.

The Dnp-Fluorophore FRET Pair: A Synergistic Partnership

The selection of an appropriate fluorophore/quencher pair is paramount for the successful design of an IQF peptide. The key criterion is a significant overlap between the emission spectrum of the fluorophore and the absorption spectrum of the quencher.[3][6] The Dnp group exhibits broad absorption in the visible range, making it a versatile quencher for a variety of fluorophores.[9]

| Fluorophore | Quencher | Excitation (nm) | Emission (nm) | Reference |

| 2-Aminobenzoyl (Abz) | Dnp | 320 | 420 | [6][7] |

| Tryptophan (Trp) | Dnp | 280 | 360 | [7][10] |

| (7-Methoxycoumarin-4-yl)acetyl (Mca) | Dnp | 325 | 392 | [7][11] |

Table 1: Common Fluorophore/Dnp Quencher Pairs. This table summarizes commonly used fluorophore partners for the Dnp quencher, along with their respective excitation and emission wavelengths.

The Abz/Dnp pair is a particularly popular and successful combination in peptide synthesis.[2][6] The fluorophore is typically attached to the N-terminus, while the Dnp group can be incorporated internally or at the C-terminus, often via the side chain of a lysine or, as we will detail, a phenylalanine residue.[6]

Workflow for IQF Peptide Synthesis using Dnp-Phe

The synthesis of an IQF peptide using Dnp-Phe follows the general principles of solid-phase peptide synthesis (SPPS), a well-established method for the stepwise assembly of amino acids on a solid support. The overall workflow can be visualized as follows: